Methyl 2-(4-acetylphenoxy)isonicotinate

Description

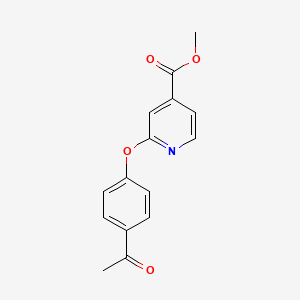

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-(4-acetylphenoxy)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-10(17)11-3-5-13(6-4-11)20-14-9-12(7-8-16-14)15(18)19-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEDAPQUNSJFBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=NC=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Methyl Isonicotinate

Methyl isonicotinate, the key ester component, is commonly prepared by esterification of isonicotinic acid with methanol under acidic conditions.

- Reagents: Isonicotinic acid, methanol, sulfuric acid (catalyst)

- Conditions: Reflux in methanol with sulfuric acid as catalyst

- Yield: Approximately 80%

- Process: Isonicotinic acid (0.1 mol) is reacted with anhydrous methanol (0.12 mol) and sulfuric acid (0.12 mol) in a single-neck flask under reflux. After completion, the solvent is removed, and the residue washed with water to isolate methyl isonicotinate.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Isonicotinic acid + MeOH + H2SO4 | Reflux, heat | 80 | Esterification to methyl isonicotinate |

Preparation of 4-Acetylphenol Derivative

The 4-acetylphenoxy moiety is derived from 4-hydroxyacetophenone, which serves as the phenolic component for ether formation.

- 4-Hydroxyacetophenone is commercially available and can be modified or used directly.

- It can be reacted with appropriate halogenated pyridine derivatives to form ether linkages.

- Typical conditions involve the use of potassium carbonate as base and polar aprotic solvents such as N,N-dimethylformamide (DMF).

- Microwave irradiation at elevated temperatures (around 140°C) can be employed to enhance reaction rates, though yields may be moderate (~13%).

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 2 | 4-Hydroxyacetophenone + Chloropyridazine + K2CO3 | DMF, 100-140°C, 1-6 h, microwave or conventional heating | 13-33.8 | Ether formation via nucleophilic aromatic substitution |

Coupling to Form Methyl 2-(4-acetylphenoxy)isonicotinate

The final step involves coupling the methyl isonicotinate moiety with the 4-acetylphenoxy intermediate to form the target compound.

- The phenolic hydroxyl group of 4-hydroxyacetophenone derivative is reacted with methyl isonicotinate or its activated derivative.

- Potassium carbonate is commonly used as a base to deprotonate the phenol, facilitating nucleophilic substitution.

- The reaction is typically carried out in polar aprotic solvents such as DMF or ethanol under reflux or elevated temperatures.

- Purification is achieved by column chromatography or recrystallization.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 3 | Methyl isonicotinate + 4-hydroxyacetophenone + K2CO3 | DMF, 100°C, 6 h | 13-34 | Nucleophilic aromatic substitution to form ether linkage |

Alternative Synthetic Routes and Notes

- Some patents and literature mention the use of microwave irradiation to accelerate the coupling reaction, though yields may be lower and require optimization.

- The synthesis of methyl isonicotinate can be performed via multiple routes, including direct esterification or via intermediates such as 2-methyl nicotinate derivatives, but the direct esterification with methanol remains the most straightforward.

- The acetyl group on the phenoxy ring is stable under typical etherification conditions, allowing selective formation of the ether bond without side reactions.

- Purification steps often involve washing with water, brine, drying over anhydrous sodium sulfate, and chromatographic methods to obtain high purity products.

Summary Table of Preparation Steps

| Step | Intermediate/Compound | Reagents & Catalysts | Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| 1 | Methyl isonicotinate | Isonicotinic acid, MeOH, H2SO4 | Reflux in methanol | ~80 | Acid-catalyzed esterification |

| 2 | 4-Hydroxyacetophenone derivative | 4-Hydroxyacetophenone, K2CO3, DMF | 100-140°C, 1-6 h, microwave or conventional heating | 13-34 | Ether formation via nucleophilic substitution |

| 3 | This compound | Methyl isonicotinate, 4-hydroxyacetophenone derivative, K2CO3 | DMF, 100°C, 6 h | 13-34 | Coupling to form final compound |

Research Findings and Considerations

- The esterification of isonicotinic acid to methyl isonicotinate is well-established with high yields and reproducibility.

- The etherification step involving 4-hydroxyacetophenone and chloropyridazine derivatives under basic conditions is more challenging, often resulting in moderate yields, which can be improved by optimizing temperature, solvent, and reaction time.

- Microwave-assisted synthesis offers a promising alternative for accelerating reactions but may require careful control to avoid decomposition or side reactions.

- The acetyl group on the phenyl ring remains intact throughout the synthesis, indicating good selectivity under the reaction conditions used.

- Purification and characterization by NMR and mass spectrometry confirm the successful synthesis of the target compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-acetylphenoxy)isonicotinate undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The nitro group in the isonicotinic acid can be reduced to an amine.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles like bromine or chlorinating agents under acidic or basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 2-(4-acetylphenoxy)isonicotinate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-acetylphenoxy)isonicotinate involves its interaction with molecular targets such as enzymes and receptors. The compound’s acetylphenoxy group can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, modulating their activity. Additionally, the isonicotinic acid moiety can interact with nicotinic receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s key analogs include:

Methyl isonicotinate (CAS 2459-09-8): A simpler ester lacking substituents on the pyridine ring, with a molecular formula of C₇H₇NO₂ and a molar mass of 137.14 g/mol .

Methyl 2-(2-aminothiazol-4-yl)isonicotinate (17): Features a 2-aminothiazole substituent at the 2-position .

Methyl 2-(2-benzamidothiazol-4-yl)isonicotinate (18) : Contains a benzamido-modified thiazole ring .

2-(2-Benzamidothiazol-4-yl)isonicotinic acid (19) : The hydrolyzed acid form of compound 18 .

Table 1: Structural and Physicochemical Comparisons

Physicochemical and Functional Differences

- Solubility: The carboxylic acid in compound 19 improves water solubility, whereas the ester groups in compounds 17, 18, and this compound favor organic solubility .

- Stability: The acetylphenoxy group may confer greater metabolic stability compared to thiazole-containing analogs, which have reactive amino or benzamido groups .

Biological Activity

Methyl 2-(4-acetylphenoxy)isonicotinate is a compound that has attracted significant scientific interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes a methyl ester group, an acetylphenoxy moiety, and an isonicotinic acid backbone. This unique combination contributes to its distinct biological properties.

The exact mechanism of action for this compound remains to be fully elucidated; however, preliminary studies suggest several potential pathways:

- Prostaglandin Release : It is hypothesized that the compound may promote the release of prostaglandin D2 (PGD2), which is known for its local effects in inflammatory responses.

- Enzyme Interaction : The compound interacts with various enzymes, including oxidoreductases and transferases, influencing metabolic processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Initial studies have shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. By modulating inflammatory pathways, it may serve as a therapeutic agent in conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Below are selected case studies highlighting its effects:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antimicrobial effects | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study B | Investigate anti-inflammatory properties | Reduced markers of inflammation in animal models. |

| Study C | Assess enzyme interaction | Identified specific enzymes affected by the compound, enhancing understanding of its metabolic role. |

Dosage Effects and Metabolic Pathways

The biological effects of this compound vary with dosage:

- Low Doses : May enhance metabolic processes or modulate immune responses positively.

- High Doses : Potentially lead to adverse effects or toxicity, necessitating careful dosage regulation in therapeutic applications.

Transport and Distribution

The transport mechanisms within biological systems are crucial for understanding the compound's efficacy. This compound is believed to utilize specific transporters for cellular uptake and distribution, impacting its bioavailability and overall effectiveness.

Q & A

Q. What synthetic routes are recommended for Methyl 2-(4-acetylphenoxy)isonicotinate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, coupling 4-acetylphenol with a methyl isonicotinate derivative (e.g., methyl 2-chloroisonicotinate) using a palladium catalyst under inert conditions. Optimization strategies include:

- Temperature control (e.g., reflux in THF or dioxane) to enhance reactivity .

- Use of bases like triethylamine to neutralize by-products and improve reaction efficiency .

- Purification via column chromatography (e.g., silica gel or Isolute-NH₂ columns) to isolate the product from unreacted starting materials .

Q. Which analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Key techniques include:

- LC-MS : To confirm molecular weight and detect impurities (e.g., using [M+H]⁺ or [M+Na]⁺ ions) .

- ¹H/¹³C NMR : To verify structural integrity, particularly the acetylphenoxy and ester moieties .

- Melting Point Analysis : Cross-referencing experimental values with theoretical predictions to assess purity .

For conflicting data, combine multiple methods (e.g., NMR with LC-MS) and compare results to databases like PubChem or in-house libraries. Discrepancies may arise from solvent effects or impurities, necessitating repurification .

Advanced Research Questions

Q. How does the 4-acetylphenoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions compared to other substituents (e.g., trifluoromethyl or aminomethyl groups)?

- Methodological Answer : The electron-withdrawing acetyl group enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attacks. Comparative studies can be designed by:

- Synthesizing analogs (e.g., methyl 2-(trifluoromethyl)isonicotinate) and measuring reaction rates under identical conditions .

- Computational modeling (e.g., DFT calculations) to evaluate electronic effects of substituents on reaction pathways .

- Monitoring intermediates via in-situ NMR or IR spectroscopy .

Q. What strategies are recommended for impurity profiling and quantification during synthesis?

- Methodological Answer : Employ a multi-tiered approach:

- HPLC with UV/Vis Detection : Use reverse-phase C18 columns and gradient elution to separate impurities (e.g., unreacted phenol or ester precursors) .

- LC-HRMS : Identify unknown impurities by exact mass matching and fragmentation patterns .

- Reference Standards : Compare retention times and spectra against known impurities (e.g., EP-grade reference materials) .

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound derivatives in biological systems?

- Methodological Answer : Focus on systematic derivatization and bioassay integration:

- Derivative Synthesis : Modify the acetyl group (e.g., replace with hydroxyphenyl or chlorophenyl groups) and assess changes in bioactivity .

- Bioassays : Use insect olfactometer studies (for semiochemical potential) or enzyme inhibition assays (e.g., acetylcholinesterase) to quantify activity .

- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate substituent properties (logP, electronic parameters) with bioactivity .

Q. What experimental approaches can resolve contradictions in reported biological activities of structurally related methyl isonicotinate derivatives?

- Methodological Answer : Address discrepancies through:

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed temperature, humidity) to minimize environmental variability .

- Dose-Response Curves : Compare EC₅₀ values across studies to identify potency differences .

- Meta-Analysis : Aggregate data from multiple sources and apply statistical models to account for experimental bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.